7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

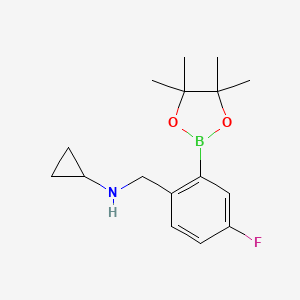

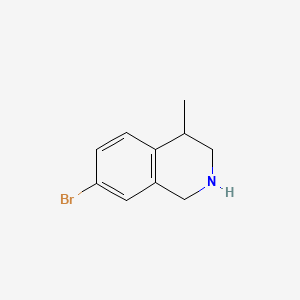

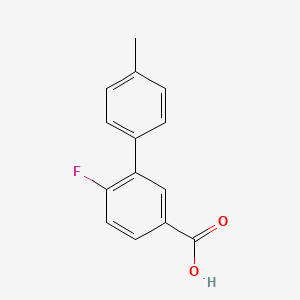

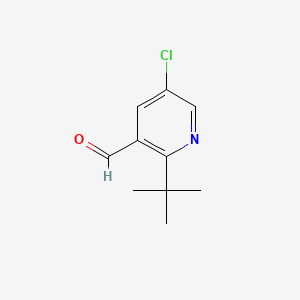

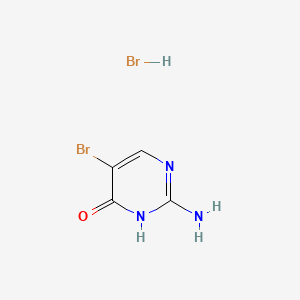

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the large group of natural products known as isoquinoline alkaloids .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involved the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10BrN . The InChI code for this compound is 1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8 (7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) are important structural motifs of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . It has a molecular weight of 212.09 . It is insoluble in water . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C .科学的研究の応用

Synthesis Methods and Derivatives

- Synthetic Techniques: The compound 7-bromo-1,2,3,4-tetrahydroisoquinoline has been synthesized via methods such as reductive amination of Schiff's bases, illustrating its accessibility for research purposes (Zlatoidský & Gabos, 2009).

- Derivatives from Marine Sources: Brominated tetrahydroisoquinolines, including variations of 7-bromo-tetrahydroisoquinoline, have been isolated from the red alga Rhodomela confervoides, indicating their occurrence in natural sources and potential for diverse applications (Ma et al., 2007).

Chemical Transformations

- Creation of Novel Compounds: Research has focused on using brominated tetrahydroisoquinolines to synthesize new chemical entities, such as pyrrolo[2,1-a]isoquinolines, demonstrating its utility in creating diverse molecular structures (Voskressensky et al., 2010).

- Involvement in Enzymatic Reactions: Studies have explored how certain derivatives of tetrahydroisoquinoline, including brominated forms, interact with enzymes like phenylethanolamine N-methyltransferase, indicating its relevance in biochemical pathways (Grunewald et al., 2005).

Photoredox Reactions and Biological Applications

- Photoredox Transformations: The use of bromo-tetrahydroisoquinolines in photoredox reactions has been documented, showcasing its potential in photochemical syntheses (Strada et al., 2019).

- Transformation in Marine Natural Products: The compound has been used in the transformation of marine natural products like renieramycin M, illustrating its application in the synthesis of biologically active compounds (Yokoya et al., 2023).

Safety and Hazards

作用機序

Target of Action

This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs, in general, are known to interact with their targets and cause changes that result in their biological activities

Biochemical Pathways

Thiqs are known to affect various biochemical pathways, leading to their diverse biological activities . More studies are required to identify the specific pathways affected by this compound.

Pharmacokinetics

It is known to be insoluble in water , which may affect its absorption and distribution in the body.

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Action Environment

It is known to be stable under inert gas (nitrogen or argon) at 2-8°c .

特性

IUPAC Name |

7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4,7,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKBKESMSHBZNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738162 |

Source

|

| Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338096-94-8 |

Source

|

| Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)